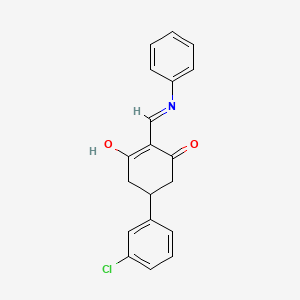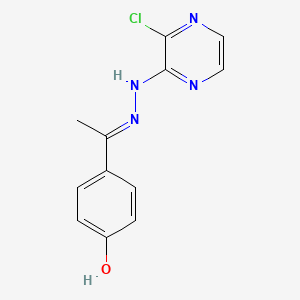
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione, also known as ACCD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACCD is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant effects. In animal studies, this compound has been shown to improve cognitive function and memory in models of Alzheimer's disease and other neurological disorders. This compound has also been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione in lab experiments is its versatility and ease of synthesis. This compound can be easily synthesized in high yield using simple reaction conditions, making it a useful building block for the synthesis of various compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, and caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione. One area of interest is the development of new this compound-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of this compound-based materials for use in catalysis, sensing, and other applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion
In conclusion, this compound is a versatile and useful compound that has potential applications in various areas of scientific research. Its ease of synthesis and versatility make it a valuable building block for the synthesis of various compounds, while its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione involves the reaction of 3-chlorobenzaldehyde and aniline with 1,3-cyclohexanedione in the presence of a catalyst such as piperidine. The reaction proceeds through a condensation reaction, forming this compound as the final product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-3-hydroxy-2-(phenyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-4-5-13(9-15)14-10-18(22)17(19(23)11-14)12-21-16-7-2-1-3-8-16/h1-9,12,14,22H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNIWGXWOOJVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B6087393.png)
![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)
![2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087410.png)
![N-(2-furylmethyl)-5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6087415.png)
![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)
![3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087452.png)
![N-(3,5-dimethoxybenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6087472.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-indazole-3-carboxamide](/img/structure/B6087476.png)
![1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)

![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)